molecular formula C17H22O5 B1198140 2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-

2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-

Cat. No. B1198140
M. Wt: 306.4 g/mol
InChI Key: CNIULSUYTFOEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl- is a natural product found in Helenium amarum var. amarum, Helenium bigelovii, and Helenium autumnale with data available.

Scientific Research Applications

Natural Product Isolation

The compound is identified as part of a natural product isolated from Helenium amarum. This natural product, known as tenulin, exhibits distinct molecular interactions in its crystalline form, particularly involving hydrogen bonding. This demonstrates the compound's potential in the study of molecular structures and interactions (Knight et al., 2013).

Antioxidant Activity

Derivatives of this compound have been synthesized and evaluated for their in vitro antioxidant activity. This research suggests that certain derivatives show high antioxidant activity, making them promising candidates for further pharmacological screening, particularly in the context of antioxidant properties (Demchenko et al., 2021).

Enzymatic Degradation Studies

The compound is relevant in studies involving enzymatic degradation of alicyclic compounds. Specifically, research on cyclohexane-1,2-dione hydrolase from denitrifying Azoarcus sp. shows the enzyme's role in degrading similar cyclic compounds, which is significant for understanding microbial degradation pathways (Steinbach et al., 2011).

Synthesis and Physical Properties

Studies on the synthesis of cyclopent(a)azulenes and related compounds provide insights into the compound's chemical properties and potential applications in chemical synthesis and material science (Yasunami et al., 1993).

Medicinal Chemistry

The compound's structure is involved in the synthesis of potential Substance P antagonists, indicating its relevance in medicinal chemistry and drug discovery (Rogiers et al., 2001).

properties

IUPAC Name

13-hydroxy-2,7,12,13-tetramethyl-10,14-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-4-ene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-8-7-10-12-13(15(2)9(8)5-6-11(15)18)22-17(4,20)16(12,3)14(19)21-10/h5-6,8-10,12-13,20H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIULSUYTFOEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(C4(C1C=CC4=O)C)OC(C3(C(=O)O2)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874954
Record name TENULIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-

CAS RN

19202-92-7
Record name TENULIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-
Reactant of Route 2
2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-
Reactant of Route 3
2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-
Reactant of Route 4
2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-
Reactant of Route 5
2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-
Reactant of Route 6
2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-

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